A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Hex-1-ynylnicotinic Acid
A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-Hex-1-ynylnicotinic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the synthesis, purification, and analytical characterization of 5-Hex-1-ynylnicotinic acid. As a key synthetic intermediate in medicinal chemistry and neuroscience, a robust understanding of its preparation and verification is paramount for its effective use in drug discovery pipelines.[1][] This guide moves beyond a simple recitation of steps to explain the underlying principles and rationale, reflecting field-proven insights for successful and reproducible outcomes.
Strategic Overview: The Importance of Molecular Design
5-Hex-1-ynylnicotinic acid is a bifunctional molecule of significant interest. It incorporates the nicotinic acid scaffold, a privileged structure in numerous biologically active compounds, with a terminal alkyne.[3][4] This alkyne group serves as a versatile chemical handle, most notably for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[5][6] This allows for the efficient covalent linking of the nicotinic acid moiety to other molecules, facilitating the rapid generation of compound libraries for lead discovery and optimization.[5][6]
The primary and most effective strategy for constructing this molecule is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a direct and high-yielding pathway to link an aryl halide with a terminal alkyne.[7][8]
Caption: Core synthetic strategy for 5-Hex-1-ynylnicotinic acid.
The Synthetic Cornerstone: Sonogashira Coupling
The Sonogashira reaction is a cross-coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[9][10] Its reliability and tolerance of various functional groups make it the industry standard for this type of transformation.
The "Why": Mechanistic Insights
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process involves two interconnected catalytic cycles.[8][9]
-
The Palladium Cycle (The "Engine"): This cycle is responsible for the C-C bond formation.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., 5-bromonicotinic acid), forming a Pd(II) complex.[7][9]
-
Transmetalation: A copper(I) acetylide species, generated in the copper cycle, transfers the hexynyl group to the palladium center, displacing the halide.[9]
-
Reductive Elimination: The desired product, 5-Hex-1-ynylnicotinic acid, is ejected from the palladium complex, which regenerates the active Pd(0) catalyst to begin a new cycle.[7]
-
-
The Copper Cycle (The "Feeder"): This cycle prepares the alkyne for coupling.
-
Deprotonation: An amine base (e.g., triethylamine) removes the acidic terminal proton from 1-hexyne.[9]
-
Acetylide Formation: The resulting acetylide anion coordinates with a Cu(I) salt (e.g., CuI) to form the crucial copper(I) acetylide intermediate.[9] This species is now primed for the transmetalation step with the palladium complex.
-
A potential side reaction is the Glaser coupling, or homocoupling, of the alkyne to form a dimer. The presence of the copper co-catalyst can sometimes promote this.[7] In cases where this is problematic, copper-free Sonogashira protocols can be employed, though they may require different ligands or conditions.[11]
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: A Self-Validating System
This protocol is designed for robustness. Each step has a clear purpose aimed at maximizing yield and purity.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Role | Notes |
| 5-Bromonicotinic Acid | 202.02 | Aryl Halide Substrate | Ensure dryness. |
| 1-Hexyne | 82.14 | Alkyne Substrate | Use freshly distilled if possible. |
| PdCl₂(PPh₃)₂ | 701.90 | Palladium Catalyst | Stable, but handle under inert gas. |
| Copper(I) Iodide (CuI) | 190.45 | Co-catalyst | Protect from light and moisture. |
| Triethylamine (TEA) | 101.19 | Base & Solvent | Use dry, amine-free grade. |
| Tetrahydrofuran (THF) | 72.11 | Solvent | Anhydrous, inhibitor-free. |
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromonicotinic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
System Purge: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) species.
-
Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (approx. 10 mL per mmol of substrate) and dry triethylamine (3.0 eq) via syringe.
-
Alkyne Introduction: Add 1-hexyne (1.2 eq) dropwise via syringe. A slight excess ensures complete consumption of the more valuable aryl halide.
-
Reaction Execution: Stir the mixture at room temperature. The reaction is often accompanied by the formation of a triethylammonium bromide precipitate.
-
Monitoring: Track the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes. The disappearance of the 5-bromonicotinic acid spot indicates completion (typically 4-12 hours).
-
Work-up & Isolation:
-
Upon completion, dilute the mixture with water and adjust the pH to ~2-3 with 1M HCl. This protonates the product, making it less water-soluble.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by column chromatography on silica gel (using an ethyl acetate/hexanes gradient).
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can yield highly pure material.[12]
-
Caption: Experimental workflow for the synthesis and purification.
Structural Verification: Analytical Characterization
Rigorous characterization is non-negotiable to confirm the identity and purity of the synthesized 5-Hex-1-ynylnicotinic acid.
Caption: Simplified structure of the nicotinic acid core. Note: A full chemical structure diagram is best represented graphically. The DOT language is limited in this regard.
Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation.
| ¹H NMR (Expected Data, CDCl₃, 400 MHz) | |
| Chemical Shift (δ, ppm) | Assignment & Multiplicity |
| ~9.10 | H at C2 (singlet) |
| ~8.75 | H at C6 (singlet) |
| ~8.20 | H at C4 (singlet) |
| ~2.45 | -C≡C-CH₂- (triplet) |
| ~1.65 | -CH₂-CH₂- (sextet) |
| ~1.55 | -CH₂-CH₃ (sextet) |
| ~1.00 | -CH₃ (triplet) |
| >10.0 | -COOH (broad singlet) |
| ¹³C NMR (Expected Data, CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~169.0 | C=O (Carboxylic Acid) |
| ~153.0, ~151.0, ~140.0 | Aromatic CH (C2, C6, C4) |
| ~128.0, ~122.0 | Aromatic Quaternary C (C3, C5) |
| ~95.0, ~78.0 | Alkyne (C≡C) |
| ~30.0, ~22.0, ~19.0 | Aliphatic CH₂ |
| ~13.5 | Aliphatic CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
| Characteristic IR Absorptions | |
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| 2500-3300 (very broad) | O-H stretch (Carboxylic Acid)[13] |
| ~2950 | sp³ C-H stretch |
| ~2230 (weak to medium) | C≡C stretch (Alkyne)[14] |
| ~1710 (strong, sharp) | C=O stretch (Carboxylic Acid)[15] |
| ~1600 | C=C/C=N stretch (Aromatic Ring) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Expected Peak (Positive Mode): [M+H]⁺ = 204.0968
-
Expected Peak (Negative Mode): [M-H]⁻ = 202.0822
This high-resolution mass data provides definitive confirmation of the elemental composition, C₁₂H₁₃NO₂.
Conclusion and Forward Outlook
The synthesis of 5-Hex-1-ynylnicotinic acid via Sonogashira coupling is a robust and highly reproducible method, yielding a valuable intermediate for drug discovery and chemical biology. The analytical techniques outlined herein provide a comprehensive and self-validating system to ensure the structural integrity and purity of the final compound. Mastery of this synthesis and characterization workflow empowers researchers to confidently utilize this molecule in creating novel chemical entities with therapeutic potential.
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